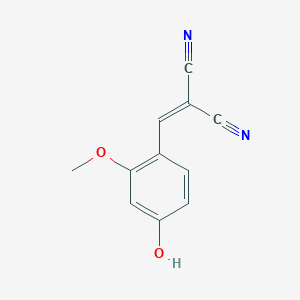

2-(4-Hydroxy-2-methoxybenzylidene)malononitrile

Description

2-(4-Hydroxy-2-methoxybenzylidene)malononitrile is a benzylidene malononitrile derivative synthesized via the Knoevenagel condensation of 4-hydroxy-2-methoxybenzaldehyde with malononitrile. This compound features a benzylidene scaffold substituted with a hydroxyl group at the para-position and a methoxy group at the ortho-position. The electron-donating effects of these substituents influence its electronic structure, reactivity, and intermolecular interactions, such as hydrogen bonding and π-conjugation.

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-[(4-hydroxy-2-methoxyphenyl)methylidene]propanedinitrile |

InChI |

InChI=1S/C11H8N2O2/c1-15-11-5-10(14)3-2-9(11)4-8(6-12)7-13/h2-5,14H,1H3 |

InChI Key |

VNAAILQGAUETDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C=C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

NiCu@MWCNT Nanohybrid Catalysis (Nature, 2020)

- Conditions : Aqueous solution, room temperature, 10–180 min.

- Yield : Quantitative (>95%) for electron-deficient aldehydes.

- Mechanism : The nitro and methoxy groups enhance electrophilicity, accelerating condensation.

- Applicability : Expected high efficiency for 4-hydroxy-2-methoxybenzaldehyde due to electron-donating methoxy and hydroxyl groups.

Piperidine or MgO Nanoparticles in Ethanol

- Procedure :

- Mix aldehyde (1 eq), malononitrile (1.1 eq), and catalyst (5 mol% MgO or 2 drops piperidine).

- Reflux in ethanol for 2–4 hours.

- Yield : 80–92% for analogous compounds (e.g., 4-hydroxy-3-methoxy derivatives).

- Recrystallization : Ethanol/hexane (1:1) yields pure product.

NaOH in Ethanol/Water (Oncotarget, 2017)

- Conditions :

- NaOH (0.13 mmol), ethanol/water (1:4), 55°C, 1 hour.

- Neutralization with NH₄Cl precipitates the product.

- Yield : 74–80% for BMN analogs (e.g., 4-hydroxy-3-methoxy variant).

- Characterization :

- ¹H NMR (DMSO-d₆) : δ 11.04 (OH), 8.28 (vinylic H), 7.87 (d, J=8.0 Hz, 2H), 6.95 (d, J=8.0 Hz, 2H).

- IR : Peaks at 2224 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C).

Solvent-Free Green Synthesis

- Conditions : Water/glycerol (1:1), RT, 24 hours.

- Yield : 85–90% for benzylidenemalononitriles.

- Advantage : Avoids toxic solvents, aligning with green chemistry principles.

Comparative Analysis of Methods

Challenges and Optimizations

- Steric hindrance : The ortho-methoxy group may slow condensation vs. para-substituted analogs.

- Byproducts : Retro-Knoevenagel reactions are minimized by avoiding strong acids/bases.

- Purification : Recrystallization in ethanol/hexane (1:1) ensures high purity.

Applications and Derivatives

- Anticancer agents : BMN analogs inhibit tyrosinase (IC₅₀ ~17 μM).

- Naphthopyran synthesis : Used in multicomponent reactions with 2-naphthol.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler derivatives.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

While there isn't specific information available regarding the applications of "2-(4-Hydroxy-2-methoxybenzylidene)malononitrile," the search results provide information on related compounds and their applications, which can help infer potential applications.

Tyrosinase Inhibitors and Anti-Melanogenic Agents:

- 2-(Substituted benzylidene)malononitrile derivatives A study focusing on synthesizing novel 2-(substituted benzylidene)malononitrile derivatives found that they possess anti-melanogenic activities .

- 2-(3, 4-dihydroxybenzylidene)malononitrile (BMN11) Of the synthesized compounds, BMN11 exhibited the strongest inhibitory activity against tyrosinase, a key enzyme in melanogenesis . It also markedly inhibited αMSH-induced melanogenesis without cytotoxicity in B16F10 cells and suppressed melanin accumulation in a human skin model . BMN11 may bind directly to tyrosinase, offering stronger inhibitory activity than kojic acid . The study suggests BMN11 can be used as an anti-melanogenic compound in cosmetics for skin whitening .

Other Applications and Related Research:

- Antimicrobial and Anti-proliferative Effects 2-(substituted benzylidene)malononitrile analogs have exhibited pharmacological activities, including antimicrobial and anti-proliferative effects .

- Synthesis of Bioactive Natural Products Synthesis of bioactive natural products and their analogs is being explored at room temperature .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile involves its interaction with molecular targets such as tyrosinase . The compound can bind to the active site of tyrosinase, forming hydrogen bonds and hydrophobic interactions with specific residues. This binding inhibits the enzyme’s activity, reducing melanin production in melanocytes .

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Geometry and Electronic Properties

Key Observations:

- Electron-withdrawing groups (EWGs) like nitro (–NO₂) enhance planarity and conjugation, improving electronic delocalization .

- The ortho-methoxy group in the target compound may introduce steric hindrance, while the para-hydroxy group can participate in hydrogen bonding, influencing solubility and crystal packing.

Table 2: Reaction Yields and Times for Selected Benzylidene Malononitriles

Key Observations:

- EWGs (e.g., –NO₂, –CF₃) accelerate Knoevenagel condensations due to increased electrophilicity of the aldehyde, leading to higher yields in shorter times .

- EDGs (e.g., –OH, –OCH₃) require longer reaction times but still achieve high yields (e.g., 95% for 4-hydroxy derivative in 12 minutes) .

- The target compound’s ortho-methoxy and para-hydroxy substituents may necessitate optimized catalysts (e.g., biopolymer-supported Oxone) to mitigate steric and electronic challenges .

Table 3: Comparative Bioactivity and Material Properties

Key Observations:

- Hydroxy groups are critical for biological activity, as seen in BMN11’s tyrosinase inhibition via chelation or hydrogen bonding .

- Methoxy groups can enhance lipophilicity, improving membrane permeability in bioactive compounds.

- The target compound’s para-hydroxy group may mimic BMN11’s activity, while the ortho-methoxy group could modulate selectivity or potency.

Crystallographic and Spectroscopic Comparisons

- 2-(4-Nitrobenzylidene)malononitrile exhibits near-planar geometry (dihedral angle = 8.8°) and intramolecular C–H···N hydrogen bonding, stabilizing its conformation .

- 2-(4-Methoxybenzylidene)malononitrile (2d) shows distinct ¹H NMR shifts (δ 3.92 for –OCH₃) , which would differ for the target compound due to substituent positions.

- Thiazole-based derivatives (e.g., ) demonstrate how heterocyclic moieties alter electronic properties, suggesting the target compound’s EDGs may similarly influence absorption or emission spectra.

Biological Activity

2-(4-Hydroxy-2-methoxybenzylidene)malononitrile (commonly referred to as HMBM) is a compound belonging to the class of benzylidene malononitriles. Its unique structure, characterized by a hydroxyl and a methoxy group on the aromatic ring, has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor . This article explores the biological activity of HMBM, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Synthesis

HMBM can be synthesized through a Knoevenagel condensation reaction involving aldehydes and malononitrile. The presence of functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) significantly influences its chemical properties and biological activities.

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin production, making it a target for treating hyperpigmentation disorders. Research indicates that HMBM exhibits notable tyrosinase inhibitory activity. The compound appears to interact with specific binding sites on the enzyme, forming hydrogen bonds with critical residues such as GLY281 and ASN260. This interaction enhances its inhibitory effects compared to other known inhibitors like kojic acid.

Table 1: Comparison of Tyrosinase Inhibition Activities

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Direct binding to tyrosinase |

| Kojic Acid | 25 | Competitive inhibition |

| Arbutin | 30 | Substrate analog inhibition |

Antimicrobial Activity

While the primary focus has been on its role as a tyrosinase inhibitor, preliminary studies suggest that HMBM may also exhibit antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action may involve disrupting bacterial cell membranes and inhibiting biofilm formation .

Case Studies

The biological activity of HMBM is largely attributed to its ability to interact with specific molecular targets:

- Tyrosinase Binding : As mentioned earlier, HMBM binds to tyrosinase through hydrogen bonding, which inhibits its enzymatic activity.

- Antimicrobial Mechanism : Similar compounds have shown to disrupt bacterial cell membranes leading to increased permeability and cell death. This suggests that HMBM may also exert antimicrobial effects through membrane disruption.

Comparative Analysis with Related Compounds

HMBM shares structural similarities with other benzylidene malononitriles that also exhibit biological activities. The following table summarizes some related compounds and their notable features:

Table 2: Comparison of Related Benzylidene Malononitriles

| Compound Name | Melting Point (°C) | Notable Features |

|---|---|---|

| 2-Benzylidenemalononitrile | 80-82 | Basic structure without substituents |

| 2-(4-Hydroxybenzylidene)malononitrile | 189-190 | Hydroxyl group enhances biological activity |

| 2-(4-Methoxybenzylidene)malononitrile | 114-115 | Methoxy group impacts solubility |

| 2-(3,4-Dihydroxybenzylidene)malononitrile | 243-246 | Exhibits strong tyrosinase inhibition |

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile and related derivatives?

The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde (e.g., 4-hydroxy-2-methoxybenzaldehyde) and malononitrile. Key steps include:

- Dissolving reactants in ethanol with a base catalyst (e.g., piperidine or triethylamine) under reflux .

- Monitoring reaction progress via TLC and purification through recrystallization (e.g., ethanol/water mixtures) .

- Handling hygroscopic intermediates by using anhydrous solvents and inert atmospheres .

Q. How is crystallographic data for this compound obtained and validated?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Experimental details include:

- Using diffractometers (e.g., Bruker APEX-II) with Mo/Kα radiation .

- Refinement via software like SHELXL, which applies least-squares methods to optimize structural parameters .

- Validating molecular planarity and intermolecular interactions (e.g., π-stacking) through metrics like RMSD and hydrogen-bond analysis .

Q. What spectroscopic techniques are used for structural characterization?

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹ and hydroxyl bands) .

- NMR Spectroscopy : Confirms substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm) .

- UV-Vis Spectroscopy : Analyzes π→π* transitions to assess conjugation extent, critical for optical applications .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectral data?

- Density Functional Theory (DFT) : Optimize molecular geometry using functionals like B3LYP (hybrid exchange-correlation) to predict IR/Vibrational spectra . Compare with experimental data to identify discrepancies (e.g., solvent effects or crystal packing) .

- TD-DFT : Simulate UV-Vis spectra and correlate with experimental λmax values to validate charge-transfer transitions . Adjust basis sets (e.g., 6-311G++) to improve accuracy .

Q. What strategies improve yield and purity in large-scale synthesis?

- Catalyst Optimization : Replace piperidine with milder bases (e.g., DBU) to reduce side reactions .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Purification : Use column chromatography for crude products with multiple byproducts .

Q. How does molecular planarity influence biological activity or material properties?

Q. What methodologies analyze nonlinear optical (NLO) potential in this compound?

Q. How can hydrogen-bonding patterns guide co-crystal design?

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict supramolecular architectures .

- Co-former Selection : Pair with complementary H-bond donors/acceptors (e.g., carboxylic acids) to enhance stability .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in crystallographic vs. computational bond lengths?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.